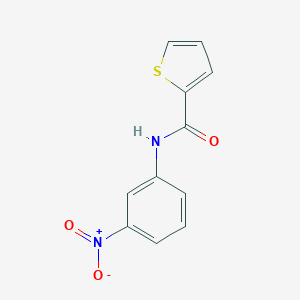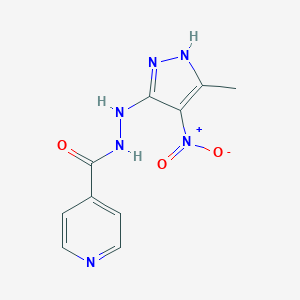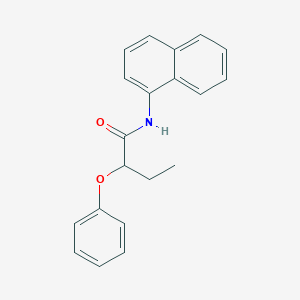![molecular formula C16H23N3OS B412851 N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine CAS No. 312727-41-6](/img/structure/B412851.png)
N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: This compound is known for its role as an inhibitor of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2 . These kinases are involved in various cellular processes such as hematopoiesis, immune balance, tissue repair, inflammation, apoptosis, and adipogenesis .
Méthodes De Préparation
The synthesis of N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Analyse Des Réactions Chimiques
N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzothiazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine involves the inhibition of the JAK family of non-receptor tyrosine protein kinases. By inhibiting these kinases, the compound interferes with the JAK/STAT signaling pathway, which is crucial for the regulation of gene expression in response to cytokines and growth factors . This inhibition can lead to reduced inflammation and modulation of immune responses .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: can be compared with other JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib. While these compounds share a similar mechanism of action, This compound may offer unique advantages in terms of selectivity, potency, and pharmacokinetic properties .
Similar Compounds
- Tofacitinib
- Ruxolitinib
- Baricitinib
These compounds are also JAK inhibitors but differ in their chemical structure and specific applications .
Propriétés
Numéro CAS |
312727-41-6 |
|---|---|
Formule moléculaire |
C16H23N3OS |
Poids moléculaire |
305.4g/mol |
Nom IUPAC |
N,N-dimethyl-6-(2-piperidin-1-ylethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H23N3OS/c1-18(2)16-17-14-7-6-13(12-15(14)21-16)20-11-10-19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3 |
Clé InChI |
AEJVCCNCKQDWCR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OCCN3CCCCC3 |
SMILES canonique |
CN(C)C1=NC2=C(S1)C=C(C=C2)OCCN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(dimethylamino)benzylidene]-N-[4-(9H-xanthen-9-yl)phenyl]amine](/img/structure/B412774.png)
![3-[({4-nitrophenyl}carbonyl)amino]-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B412775.png)
![4-butoxy-N'-[(4-pentylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B412779.png)
![Ethyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B412782.png)
![2-phenoxy-N-{4'-[(2-phenoxybutanoyl)amino][1,1'-biphenyl]-4-yl}butanamide](/img/structure/B412783.png)
![2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE](/img/structure/B412784.png)




![6-benzoyl-2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B412793.png)
